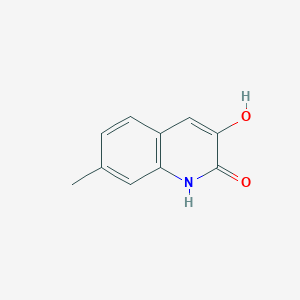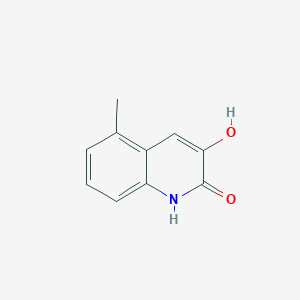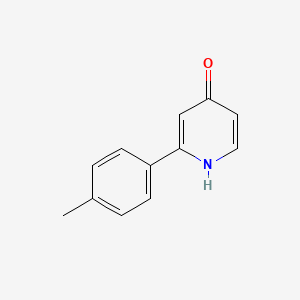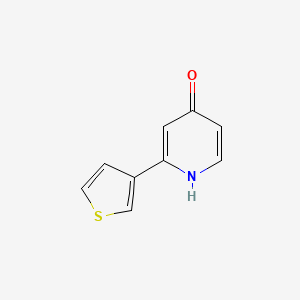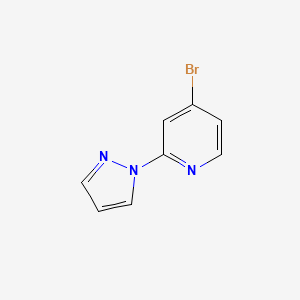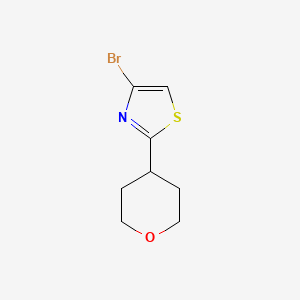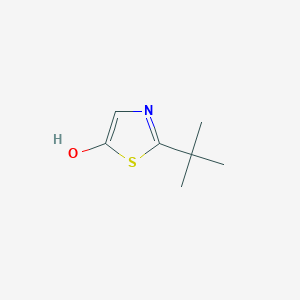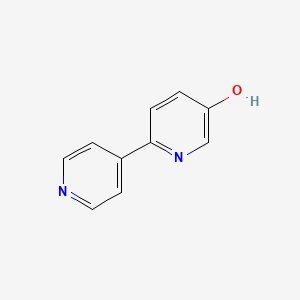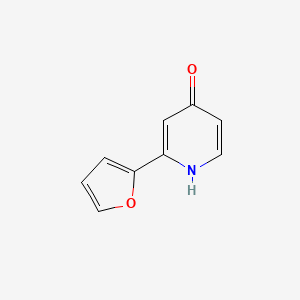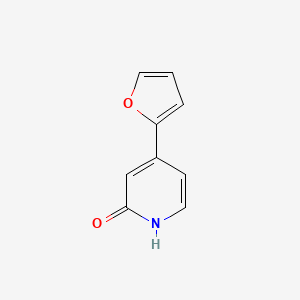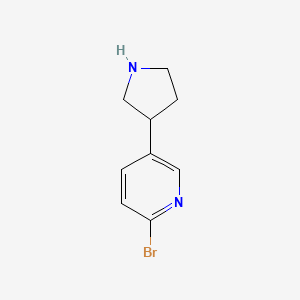
2-Bromo-5-(1H-pyrazol-1-YL)pyrazine
Übersicht
Beschreibung
2-Bromo-5-(1H-pyrazol-1-YL)pyrazine is a chemical compound with the CAS Number: 1159816-09-7 . It has a molecular weight of 225.05 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of this compound (LI) and bromotricarbonyl (tetrahydrofuran)-rhenium (I) dimer . This leads to the formation of a monometallic complex .Molecular Structure Analysis
The molecular structure of this compound displays a non-regular octahedral geometry around the Re I center, a fac-correlation for carbonyls, with the pyrazine and pyrazolyl rings being highly coplanar .Chemical Reactions Analysis
The compound undergoes one irreversible oxidation at Ep,a = 1.067 V and two irreversible reductions at Ep,c = −1.445 V and −1.675 V . DFT supports that the oxidation is a metal-centered process but the first reduction wave should be a ligand-centered process .Physical And Chemical Properties Analysis
The compound is a light yellow solid with a melting point of 130–133°C . It has a 1H NMR (400 MHz, DMSO-d6) δ 12.84 (s, 1H, NH), 7.95 (d, J = 8.2 Hz, 2H, Ar–H), 7.83 (d, J = 8.2 Hz, 2H, Ar–H), 6.60 (s, 1H, C 4 –H), 2.28 (s, 3H, CH 3) .Wissenschaftliche Forschungsanwendungen
Photophysical and Photochemical Properties
- Photophysical and Photochemical Analysis : 2-Bromo-5-(1H-pyrazol-1-yl)pyrazine demonstrates unique photophysical and photochemical properties. It has been observed to exhibit strong absorption bands in the UV-Vis region, with the nature of lower energy absorptions being πpyrazine→π*pyrazine transitions. Additionally, this compound shows photodegradation following a first-order kinetic, suggesting potential applications in photochemistry and materials science (Pizarro et al., 2018).
Synthesis of Novel Compounds and Antimicrobial Agents
- Role in Synthesizing Novel Compounds : A study demonstrated the use of this compound in the synthesis of novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives. These compounds exhibited significant antimicrobial activities, indicating the compound's role in the development of new pharmaceutical agents (Abdel-Wahab et al., 2017).
Applications in Photovoltaic Devices
- Photovoltaic Device Applications : In the field of material science, particularly in photovoltaics, this compound-related compounds have been used in synthesizing thieno[3,4-b]pyrazine-based monomers. These monomers were utilized to create donor−acceptor copolymers, showing promise for application in photovoltaic devices (Zhou et al., 2010).
Synthesis of Heterocyclic Compounds
- Heterocyclic Compound Synthesis : The compound plays a crucial role in the synthesis of diverse heterocyclic compounds. This includes the formation of novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines}, showcasing its versatility in organic synthesis (Salem et al., 2016).
Spectral Correlations in Pyrazoline Derivatives
- Spectral Analysis of Pyrazoline Derivatives : In analytical chemistry, this compound-related compounds have been synthesized and studied for their spectral properties. This includes examining their IR, NMR, and Mass spectra, providing valuable data for chemical analysis and compound characterization (Thirunarayanan et al., 2013).
Wirkmechanismus
The compound exhibits interesting photophysical properties. When excited at 280 nm, it leads to two emission bands at 360 nm and 640 nm . The first one is attributed to the 1 IL transition and the second to 3 MLCT . The 3 MLCT emission decays with lifetimes of 17 and 44 ns in MeCN and DCM, respectively .
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It poses risks such as acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-5-pyrazol-1-ylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-4-10-7(5-9-6)12-3-1-2-11-12/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBOMEVIVDARLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CN=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295264 | |
| Record name | 2-Bromo-5-(1H-pyrazol-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159816-09-7 | |
| Record name | 2-Bromo-5-(1H-pyrazol-1-yl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159816-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-(1H-pyrazol-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Difluoromethyl)benzo[d]oxazol-4-amine](/img/structure/B3215128.png)
